Cas no 1805496-19-8 (2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine)

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine

-

- インチ: 1S/C9H8F2N2O/c1-5-6(9(10)11)3-8(14-2)13-7(5)4-12/h3,9H,1-2H3

- InChIKey: VKXXAJLMAAZSBI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(N=C(C#N)C=1C)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 238

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 45.9

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041820-1g |

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine |

1805496-19-8 | 97% | 1g |

$1,504.90 | 2022-04-01 |

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridineに関する追加情報

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine (CAS No. 1805496-19-8): A Comprehensive Overview

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine (CAS No. 1805496-19-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements related to 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine.

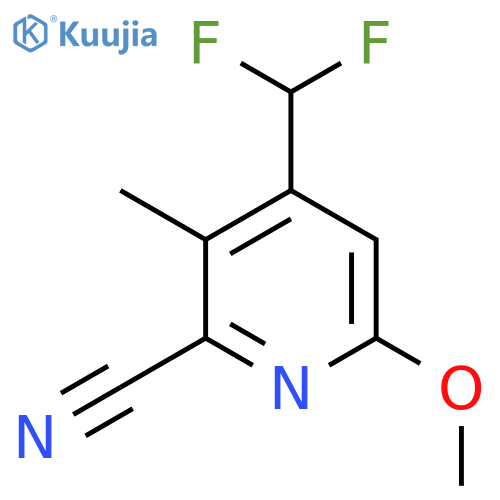

Chemical Structure and Properties

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine is a pyridine derivative with a cyano group at the 2-position, a difluoromethyl group at the 4-position, a methoxy group at the 6-position, and a methyl group at the 3-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The cyano group enhances the electron-withdrawing effect, while the difluoromethyl group contributes to the lipophilicity and metabolic stability of the compound. The methoxy and methyl groups further modulate the electronic and steric properties, making 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine an interesting candidate for drug discovery.

Synthesis Methods

The synthesis of 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine has been explored through various synthetic routes. One common approach involves the reaction of 3-cyano-5-methoxybenzonitrile with difluoroiodomethane in the presence of a suitable base. This method provides a high yield and good purity of the desired product. Another synthetic route involves the condensation of 2-cyano-3-methylpyridine with difluoroiodomethane followed by methylation at the 6-position. These synthetic strategies have been optimized to ensure efficient and scalable production of 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine.

Biological Activities

2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine has demonstrated significant biological activities in preclinical studies. One of its key applications is as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown potent inhibitory activity against kinases, which are crucial targets in cancer therapy. Additionally, 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine has exhibited anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. These biological activities make it a valuable lead compound for further drug development.

Clinical Applications and Research Advancements

The potential clinical applications of 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine are being actively investigated in various therapeutic areas. Recent studies have focused on its use as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Preclinical trials have shown that it effectively reduces tumor size and improves survival rates in animal models of cancer. Furthermore, ongoing clinical trials are evaluating its safety and efficacy in human patients with advanced solid tumors.

In addition to cancer therapy, 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine is being explored for its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Its ability to modulate cytokine production and reduce inflammation makes it a promising candidate for these conditions. Preliminary results from clinical trials have been encouraging, showing significant improvements in disease symptoms and quality of life for patients.

Safety Profile and Toxicology

The safety profile of 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine is an important consideration for its clinical development. Extensive toxicology studies have been conducted to evaluate its potential adverse effects on various organ systems. These studies have shown that it is generally well-tolerated at therapeutic doses, with minimal toxicity observed in preclinical models. However, as with any new drug candidate, ongoing monitoring is necessary to ensure long-term safety and efficacy.

FUTURE DIRECTIONS AND CONCLUSIONS

The future prospects for 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine are promising. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacological properties, and explore new therapeutic applications. The compound's unique chemical structure and biological activities make it a valuable tool for advancing our understanding of disease mechanisms and developing novel treatments.

In conclusion, 2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine (CAS No. 1805496-19-8) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its potential as an anticancer agent and anti-inflammatory drug warrants continued investigation and development. As research progresses, it is likely that this compound will play an increasingly important role in improving patient outcomes across multiple therapeutic areas.

1805496-19-8 (2-Cyano-4-(difluoromethyl)-6-methoxy-3-methylpyridine) 関連製品

- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)

- 1214351-67-3(2-Mercapto-3,5,6-trifluoropyridine)

- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)

- 97871-77-7(Glycine, N-(methoxyacetyl)-)

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)

- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)

- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)

- 125789-08-4(5-Chloro-1H-imidazol-2-amine)

- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)